Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate
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Overview
Description
Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine atoms and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2,6-dichloropyridine-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with thiomorpholine to form the thiomorpholine derivative. Finally, esterification with methanol in the presence of a suitable catalyst yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chlorine atoms to hydrogen.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to changes in cellular processes and biological pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the compound, used in the production of various pharmaceuticals.
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings, used in medicinal chemistry for their biological activity.
Uniqueness
Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate is unique due to its combined structural features of a dichloropyridine ring and a thiomorpholine ring. This combination imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3S/c1-20-12(18)6-9-7-21-3-2-17(9)13(19)8-4-10(14)16-11(15)5-8/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWWKWNEPLJCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CSCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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